(3,3-difluoro-1-methylcyclohexyl)methanamine
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Overview
Description
(3,3-Difluoro-1-methylcyclohexyl)methanamine is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and a methyl group at the 3-position, and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluoro-1-methylcyclohexyl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,3-difluoro-1-methylcyclohexanol.
Formation of Intermediate: The alcohol is then converted to the corresponding mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Nucleophilic Substitution: The mesylate or tosylate is subjected to nucleophilic substitution with sodium azide to form the azide intermediate.
Reduction: The azide intermediate is reduced to the amine using hydrogen gas in the presence of a palladium catalyst or by using lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-difluoro-1-methylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-1-phenylcyclobutyl)methanamine: Similar structure but with a phenyl group instead of a methyl group.
(3-(Difluoromethoxy)phenyl)methanamine: Contains a difluoromethoxy group attached to a phenyl ring.
Uniqueness
(3,3-Difluoro-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a methyl group at the 3-position enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
2408958-53-0 |
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Molecular Formula |
C8H15F2N |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C8H15F2N/c1-7(6-11)3-2-4-8(9,10)5-7/h2-6,11H2,1H3 |
InChI Key |
KFAUIITZWWJDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CN |
Purity |
95 |
Origin of Product |
United States |
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